molecular formula C16H12ClN7O2S B2773228 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941906-14-5

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2773228
CAS RN: 941906-14-5
M. Wt: 401.83
InChI Key: XUOZMIUUROYFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The reaction mixture is heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

a. Kinase Inhibition: The compound may inhibit specific kinases involved in cancer cell proliferation. Researchers have explored its potential as a kinase inhibitor, particularly targeting c-Met .

b. Epigenetic Modulation: The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). These inhibitors play a crucial role in epigenetic regulation and could impact cancer progression .

Medicinal Chemistry

The compound’s pharmacological properties extend beyond cancer research:

a. Fluorescent Probes: Researchers have used similar heterocycles as fluorescent probes. These probes help visualize cellular processes and study biological interactions .

b. Structural Units in Polymers: The compound’s unique structure can serve as a building block in polymer chemistry. Incorporating it into polymer chains may lead to novel materials with tailored properties .

Quantitative Structure–Activity Relationship (QSAR) Studies

In addition to its direct applications, researchers have employed QSAR studies to predict the compound’s anti-gastric cancer effect. These computational approaches provide insights into structure-activity relationships and guide drug design .

Future Directions

This compound and related compounds are part of ongoing research into novel CDK2 inhibitors for cancer treatment . The study of these compounds could help to screen out efficient and novel drugs in the future .

properties

IUPAC Name

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7O2S/c1-9-5-12(22-26-9)20-13(25)7-27-16-14-15(18-8-19-16)24(23-21-14)11-4-2-3-10(17)6-11/h2-6,8H,7H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOZMIUUROYFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.